molecular formula C9H9N3O2 B13208568 3-Amino-5-methyl-1H-indazole-7-carboxylic acid

3-Amino-5-methyl-1H-indazole-7-carboxylic acid

Cat. No.: B13208568
M. Wt: 191.19 g/mol
InChI Key: YCUIWDLBVXBEIB-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often include the use of a catalyst such as copper acetate in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and properties.

Scientific Research Applications

3-Amino-5-methyl-1H-indazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-indazole-1-carboxamide
  • 5-Methyl-1H-indazole-3-carboxylic acid
  • 1H-Indazole-3-carboxylic acid

Uniqueness

3-Amino-5-methyl-1H-indazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-5-methyl-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-4-2-5-7(11-12-8(5)10)6(3-4)9(13)14/h2-3H,1H3,(H,13,14)(H3,10,11,12)

InChI Key

YCUIWDLBVXBEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)NN=C2N

Origin of Product

United States

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